Cas no 93318-88-8 (1,1-Di-p-tolyl-2-propyne-1-ol)
1,1-Di-p-tolyl-2-propyne-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-ethynyl-4-methyl-a-(4-methylphenyl)-
- QVOQIPRHIKMPFE-UHFFFAOYSA-N
- 1,1-Di-p-tolyl-2-propyn-1-ol
- 1,1-Di-p-tolyl-2-propyne-1-ol
- SY262490
- 1,1-bis(4-methylphenyl)-2-propyn-1-ol
- SCHEMBL8782519
- MFCD00185041
- AC9358
- 1,1-bis(4-methylphenyl)prop-2-yn-1-ol
- DS-020718
- CS-0458697
- tolyl-2-propyne-1-ol
- 93318-88-8
- HS-6094
- 1,1-Di-p-tolylprop-2-yn-1-ol
-
- MDL: MFCD00185041
- Inchi: 1S/C17H16O/c1-4-17(18,15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h1,5-12,18H,2-3H3
- InChI Key: QVOQIPRHIKMPFE-UHFFFAOYSA-N
- SMILES: OC(C#C)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 236.120115130g/mol
- Monoisotopic Mass: 236.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 3.6
1,1-Di-p-tolyl-2-propyne-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905819-100g |
Benzenemethanol, a-ethynyl-4-methyl-a-(4-methylphenyl)- |
93318-88-8 | 98% | 100g |
3,078.00 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529364-25g |
1,1-Di-p-tolylprop-2-yn-1-ol |
93318-88-8 | 98% | 25g |
¥1566.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529364-100g |
1,1-Di-p-tolylprop-2-yn-1-ol |
93318-88-8 | 98% | 100g |
¥4052.00 | 2024-04-24 | |
| eNovation Chemicals LLC | D779948-5g |
1,1-Di-p-tolyl-2-propyn-1-ol |
93318-88-8 | 95% | 5g |
$680 | 2023-09-01 | |
| 1PlusChem | 1P01UNP1-50mg |
1,1-Di-p-tolyl-2-propyn-1-ol |
93318-88-8 | 98% | 50mg |
$25.00 | 2024-04-20 | |
| 1PlusChem | 1P01UNP1-250mg |
1,1-Di-p-tolyl-2-propyn-1-ol |
93318-88-8 | 98% | 250mg |
$34.00 | 2024-04-20 | |
| 1PlusChem | 1P01UNP1-1g |
1,1-Di-p-tolyl-2-propyn-1-ol |
93318-88-8 | 98% | 1g |
$56.00 | 2024-04-20 | |
| 1PlusChem | 1P01UNP1-5g |
1,1-Di-p-tolyl-2-propyn-1-ol |
93318-88-8 | 98% | 5g |
$126.00 | 2024-04-20 | |
| Aaron | AR01UNXD-50mg |
1,1-Di-p-tolyl-2-propyn-1-ol |
93318-88-8 | 98% | 50mg |
$10.00 | 2025-02-17 | |
| Aaron | AR01UNXD-250mg |
1,1-Di-p-tolyl-2-propyn-1-ol |
93318-88-8 | 98% | 250mg |
$18.00 | 2025-02-17 |
1,1-Di-p-tolyl-2-propyne-1-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1,1-Di-p-tolyl-2-propyne-1-ol
Introduction to 1,1-Di-p-tolyl-2-propyne-1-ol (CAS No. 93318-88-8)
1,1-Di-p-tolyl-2-propyne-1-ol (CAS No. 93318-88-8) is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its distinctive structure and potential applications. This compound is characterized by its propargylic alcohol functionality and the presence of two para-methylphenyl (p-tolyl) groups, which confer it with unique chemical properties and reactivity profiles.
The molecular formula of 1,1-Di-p-tolyl-2-propyne-1-ol is C15H16O, and its molecular weight is approximately 204.29 g/mol. The compound's structure consists of a propargylic alcohol moiety flanked by two p-tolyl groups, which are known for their electron-donating properties. This arrangement provides the molecule with enhanced stability and reactivity, making it a valuable intermediate in various synthetic pathways.
In recent years, 1,1-Di-p-tolyl-2-propyne-1-ol has been extensively studied for its potential applications in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals. One of the key areas of interest is its use as a building block in the synthesis of bioactive compounds, such as natural products and drug candidates. The propargylic alcohol functionality can undergo a variety of chemical transformations, including nucleophilic additions, metal-catalyzed coupling reactions, and click chemistry processes.
A notable example of the application of 1,1-Di-p-tolyl-2-propyne-1-ol is in the synthesis of analogs of natural products with therapeutic potential. For instance, researchers have utilized this compound to synthesize derivatives of polyene macrolides, which are known for their potent antimicrobial and antifungal activities. The propargylic alcohol moiety serves as a versatile handle for introducing functional groups that can modulate the biological activity and pharmacokinetic properties of the final product.
Beyond its use in natural product synthesis, 1,1-Di-p-tolyl-2-propyne-1-ol has also shown promise in the development of new materials. Its unique structure makes it an attractive candidate for the preparation of functional polymers and supramolecular assemblies. For example, recent studies have demonstrated that this compound can be polymerized to form materials with tunable mechanical properties and stimuli-responsive behavior. These materials have potential applications in areas such as drug delivery systems, sensors, and coatings.
The synthetic accessibility of 1,1-Di-p-tolyl-2-propyne-1-ol has been improved through various methodologies reported in the literature. One common approach involves the reaction of propargyl alcohol with p-tolyllithium followed by quenching with an appropriate electrophile. This method provides high yields and good purity, making it suitable for large-scale production. Additionally, alternative synthetic routes have been explored to enhance the efficiency and sustainability of the process, such as using transition-metal catalysts and environmentally friendly solvents.
In terms of safety and handling, 1,1-Di-p-tolyl-2-propyne-1-ol should be stored under dry conditions and protected from light to maintain its stability. It is important to follow standard laboratory safety protocols when working with this compound to ensure safe handling and disposal.
The future prospects for 1,1-Di-p-tolyl-2-propyne-1-ol are promising. Ongoing research is focused on expanding its synthetic utility and exploring new applications in various fields. For instance, there is growing interest in using this compound as a platform for developing novel catalysts and ligands for asymmetric synthesis. Additionally, its potential as a precursor for advanced materials continues to be an active area of investigation.
In conclusion, 1,1-Di-p-tolyl-2-propyne-1-ol (CAS No. 93318-88-8) is a versatile organic compound with a wide range of applications in chemistry and pharmaceutical research. Its unique structure and reactivity make it an invaluable intermediate in the synthesis of complex molecules and functional materials. As research in this area continues to advance, it is likely that new opportunities will emerge for the utilization of this compound in innovative ways.
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